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Compound of Interest

1,2-Dibromo-4-methyl-5-
Compound Name: ,
nitrobenzene

CAS No.: 101580-70-5

Cat. No.: B3032060

Get Quote

Executive Summary: Resolving the Molecular
Ambiguity

In drug development, a molecular formula is rarely a destination; it is a constraint. The formula
C7HsBr2NO: presents a classic case of structural isomerism where the arrangement of atoms
dictates vastly different chemical behaviors and biological applications.

While multiple isomers exist, two specific structures dominate pharmaceutical research due to
their utility as scaffolds in Fragment-Based Drug Discovery (FBDD):

e 4-Amino-3,5-dibromobenzoic acid: A functionalized benzoic acid derivative used as a primary
intermediate for antifolates and Schiff base antimicrobials.

o Methyl 2,6-dibromopyridine-4-carboxylate: A halogenated pyridine ester used as a versatile
building block for heterocyclic libraries.
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This guide focuses on the 4-Amino-3,5-dibromobenzoic acid isomer due to its historical and
current significance in medicinal chemistry, while providing comparative data for the pyridine
derivative.

Primary Target: 4-Amino-3,5-dibromobenzoic acid
Nomenclature and Identity[1][2][3]

e Preferred IUPAC Name: 4-Amino-3,5-dibromobenzoic acid
e Common Synonyms: 3,5-Dibromo-PABA; 3,5-Dibromo-4-aminobenzoic acid[1]
o CAS Registry Number: 4123-72-2[1]

e SMILES:C1(=C(C(=CC(=C1)C(=0)O)Br)N)Br

Structural Logic and Regiochemistry

The synthesis of this compound relies on the directing effects of the amino group on the
benzene ring. The amino group (-NH2) is a strong ortho, para-activator. However, the para
position is blocked by the carboxylic acid (-COOH) moiety. Consequently, electrophilic
bromination is forced exclusively to the two ortho positions relative to the amine (positions 3
and 5), resulting in high regioselectivity for the 3,5-dibromo isomer.

Therapeutic Applications

» Folate Antagonism: As a di-halogenated analog of p-aminobenzoic acid (PABA), this
compound acts as a competitive inhibitor in the folate synthesis pathway of bacteria, serving
as a scaffold for novel sulfonamide-like antibiotics.

o Schiff Base Ligands: The free amine allows for condensation with aldehydes to form Schiff
bases (imines), which have demonstrated significant cytotoxicity against HepG2 cancer cell
lines and broad-spectrum antifungal activity [1].

Secondary Target: Methyl 2,6-dibromopyridine-4-
carboxylate
Nomenclature and Identity[1][3][4]
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o Preferred IUPAC Name: Methyl 2,6-dibromopyridine-4-carboxylate
o CAS Registry Number: 110127-07-6 (Related acid) / Custom synthesis
e SMILES:COC(=0)clcc(Br)nc(Br)cl

Application in Drug Discovery

Unlike the benzoic acid derivative, this isomer features a pyridine core.[2] The 2,6-dibromo
substitution pattern is highly valuable for orthogonal functionalization.

e Mechanism: Researchers can utilize Suzuki-Miyaura or Buchwald-Hartwig cross-coupling
reactions to selectively replace the bromine atoms with different aryl or amino groups,
creating diverse libraries of trisubstituted pyridines for kinase inhibitor screening.

Comparative Physicochemical Profile

The following data allows medicinal chemists to assess the "drug-likeness" of the two primary

isomers.
. Methyl 2,6-
4-Amino-3,5- . o
Property . . . dibromopyridine-4-
dibromobenzoic acid
carboxylate
Molecular Weight 294.93 g/mol 294.93 g/mol
Core Scaffold Benzene (Carbocycle) Pyridine (Heterocycle)
H-Bond Donors 2 (Amine + Acid) 0
H-Bond Acceptors 3 3
Topological Polar Surface Area
horos ~63.3 A? -39 A2
(TPSA)
LogP (Predicted) ~2.6 ~2.9
) o Nucleophilic (Amine), Electrophilic (C-Br bonds for
Primary Reactivity . ) )
Electrophilic (Acid) coupling)
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Experimental Protocol: Synthesis of 4-Amino-3,5-
dibromobenzoic acid

Objective: High-yield synthesis via electrophilic aromatic substitution. Safety Note: Bromine is
highly corrosive and volatile. Work must be performed in a fume hood.

Reagents and Materials

e Substrate: 4-Aminobenzoic acid (PABA) (99% purity)

o Reagent: Elemental Bromine (Brz) or Hydrobromic acid (HBr) with Hydrogen Peroxide
(H2032) for in-situ generation.

o Solvent: Glacial Acetic Acid (AcOH).[3]

e Quenching: Sodium bisulfite (NaHSOs) solution.

Step-by-Step Methodology

 Dissolution: Dissolve 13.7 g (0.1 mol) of 4-aminobenzoic acid in 100 mL of glacial acetic acid
in a three-necked round-bottom flask equipped with a mechanical stirrer and dropping
funnel.

o Temperature Control: Cool the solution to 15-20°C using a water bath. The reaction is
exothermic; uncontrolled heat leads to oxidative degradation of the amine.

e Bromination: Add 32.0 g (0.2 mol) of bromine dropwise over 45 minutes.

o Mechanistic Insight: The solution will turn reddish-brown.[3] The slow addition prevents
poly-bromination or ring oxidation.

e Reaction: Allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (Mobile
phase: Methanol/DCM 1:9).

e Quenching: Pour the reaction mixture into 500 mL of ice-cold water containing 1% sodium
bisulfite to neutralize unreacted bromine.
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 |solation: A white to off-white precipitate will form immediately. Filter under vacuum using a
Buchner funnel.

¢ Purification: Recrystallize the crude solid from hot ethanol.
o Yield Expectation: 85-92%.
o Validation: Melting point should be >300°C (decomposition).[4]

Visualization of Pathways

The following diagrams illustrate the structural divergence of the C7HsBrNO2 formula and the
synthesis logic.
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Figure 1: Structural divergence of the C7H5Br2NO2 formula into distinct pharmacological
classes.
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Figure 2: Regioselective synthesis of the primary benzoic acid isomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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